Otamixaban hydrochloride

Factor Xa Inhibition Coagulation Cascade Anticoagulant

Otamixaban hydrochloride (FXV673) is a parenteral, rapid-acting, competitive FXa inhibitor (Ki=0.5 nM) designed for acute interventional research. Unlike oral FXa inhibitors (rivaroxaban, apixaban, edoxaban), its IV route and ~30-minute half-life enable precise, titratable anticoagulation in PCI-mimicking procedures and arterial/venous thrombosis models—validated by SEPIA-PCI trial pharmacodynamics. A unique dual utility as a TMPRSS2 inhibitor (IC50 18.7 µM) for SARS-CoV-2 viral entry studies differentiates it from all other FXa inhibitors. With >1,000-fold serine protease selectivity and well-characterized linear PK/PD relationships (RVVT slope: 0.263 s/ng/mL), it is the reference standard for FXa assay calibration and PK/PD model development.

Molecular Formula C25H27ClN4O4
Molecular Weight 483.0 g/mol
CAS No. 409081-12-5
Cat. No. B1504746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtamixaban hydrochloride
CAS409081-12-5
Molecular FormulaC25H27ClN4O4
Molecular Weight483.0 g/mol
Structural Identifiers
SMILESCC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl
InChIInChI=1S/C25H26N4O4.ClH/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19;/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30);1H/t16-,22-;/m1./s1
InChIKeyROKCPUOLRIBSQQ-BYYQELCVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Otamixaban Hydrochloride (409081-12-5) Factor Xa Inhibitor Procurement and Research Guide


Otamixaban hydrochloride (CAS 409081-12-5), also known as FXV673, is a synthetic small-molecule, parenteral direct Factor Xa (FXa) inhibitor originally developed by Sanofi-Aventis for the management of acute coronary syndrome (ACS) [1]. It is a potent, selective, rapid-acting, competitive, and reversible inhibitor of FXa with a reported Ki of 0.5 nM, effectively inhibiting both free and prothrombinase-bound FXa [2].

Why Otamixaban Hydrochloride (409081-12-5) Cannot Be Substituted with Other Factor Xa Inhibitors


In-class substitution among Factor Xa inhibitors is scientifically invalid due to fundamental differences in route of administration, pharmacokinetic profile, and clinical trial outcomes. Otamixaban is an intravenous, short-acting agent designed for acute hospital settings, whereas most other FXa inhibitors (e.g., rivaroxaban, apixaban, edoxaban) are oral agents with extended half-lives intended for chronic use [1]. Even among parenteral options, head-to-head trials have demonstrated that otamixaban's efficacy and safety profile are distinct from unfractionated heparin (UFH), with the Phase III TAO trial failing to show superiority over UFH plus eptifibatide in non-ST-segment elevation ACS [2]. These differences preclude simple substitution and necessitate compound-specific selection criteria.

Otamixaban Hydrochloride (409081-12-5) Quantitative Differentiation Evidence


Otamixaban Factor Xa Inhibitory Potency (Ki) vs. Rivaroxaban and Edoxaban

Otamixaban demonstrates a Ki of 0.5 nM for Factor Xa inhibition, which positions it as a highly potent inhibitor within the class. Rivaroxaban exhibits a Ki of 0.4 nM, and edoxaban a Ki of 0.561 nM . While rivaroxaban is marginally more potent in this in vitro measure, otamixaban's potency is comparable to established oral agents and exceeds that of edoxaban. This high potency is a prerequisite for its intravenous, short-acting application [1].

Factor Xa Inhibition Coagulation Cascade Anticoagulant

Otamixaban Selectivity Profile: >1,000-fold Selectivity for FXa over Related Serine Proteases

Otamixaban exhibits high selectivity for Factor Xa, with >1,000-fold selectivity over other key serine proteases in the coagulation cascade, including thrombin, activated protein C (aPC), plasmin, and tissue-plasminogen activator (t-PA) . This level of selectivity is a defining characteristic of direct FXa inhibitors and is comparable to the selectivity profiles reported for rivaroxaban (>10,000-fold over other serine proteases) . High selectivity minimizes the risk of off-target effects and associated bleeding complications.

Factor Xa Selectivity Off-Target Effects Serine Protease

Otamixaban vs. Unfractionated Heparin (UFH) in the SEPIA-PCI Trial: Superior Biomarker Reduction

In the Phase II SEPIA-PCI trial, a randomized, double-blind, dose-ranging study of 947 patients undergoing non-urgent percutaneous coronary intervention (PCI), the highest dose regimen of otamixaban reduced the coagulation biomarker prothrombin fragment 1+2 (F1+2) significantly more than weight-adjusted unfractionated heparin (UFH) [1]. The median change in F1+2 from baseline to end of infusion was -0.3 ng/mL for otamixaban versus -0.2 ng/mL for UFH (P=0.008). This 50% greater reduction in F1+2 indicates a superior pharmacodynamic effect on coagulation activation. Importantly, this was achieved without a significant difference in the incidence of TIMI bleeding events between the otamixaban and UFH groups [2].

SEPIA-PCI Trial Percutaneous Coronary Intervention Biomarker

Otamixaban Phase III TAO Trial Outcome: Non-Superiority to UFH + Eptifibatide in NSTE-ACS

The Phase III TAO (Treatment of Acute Coronary Syndromes with Otamixaban) trial was a randomized, double-blind, triple-dummy controlled trial comparing otamixaban to unfractionated heparin (UFH) plus eptifibatide in 13,220 patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS) undergoing a planned early invasive strategy [1]. The trial failed to meet its primary endpoint, demonstrating that otamixaban was not superior to the standard-of-care combination of UFH plus eptifibatide in reducing all-cause mortality or new myocardial infarction [2]. This outcome led to the discontinuation of otamixaban's clinical development for this indication by Sanofi [3].

TAO Trial Acute Coronary Syndrome Phase III

Otamixaban Pharmacokinetic Profile: Rapid Onset and Short Half-Life

Otamixaban is characterized by a rapid onset of action and a short initial half-life of approximately 30 minutes, making it suitable for acute, controlled anticoagulation in a hospital setting [1]. This contrasts sharply with oral FXa inhibitors like rivaroxaban (half-life 5-13 hours) and apixaban (half-life ~12 hours), which are designed for chronic, once- or twice-daily dosing [2]. Otamixaban is primarily cleared via the biliary system, with minimal renal excretion (<25%), suggesting no requirement for dose adjustment in renal impairment [3]. This rapid on/off profile provides a significant practical advantage in procedural settings where quick reversal of anticoagulation is needed.

Pharmacokinetics Half-Life Renal Clearance

Otamixaban Inhibition of TMPRSS2 and SARS-CoV-2 Entry: An Emerging Research Application

Otamixaban has demonstrated inhibitory activity against transmembrane protease serine 2 (TMPRSS2) with an IC50 of 18.7 µM, and can suppress SARS-CoV-2 S-mediated viral entry in Calu-3 cells . While this potency is lower than dedicated TMPRSS2 inhibitors like camostat or nafamostat, it represents a novel, secondary pharmacology distinct from its FXa inhibition . This property is not shared by other FXa inhibitors like rivaroxaban or apixaban, opening a unique research avenue for otamixaban as a tool compound to explore the intersection of coagulation and viral entry pathways.

TMPRSS2 SARS-CoV-2 Antiviral

Otamixaban Hydrochloride (409081-12-5) Recommended Research and Industrial Applications


Investigating Short-Acting, Parenteral Anticoagulation in Acute Thrombosis Models

Otamixaban is an ideal tool for preclinical studies requiring a potent, short-acting, intravenous FXa inhibitor. Its rapid onset and short half-life (~30 minutes) allow for precise control of anticoagulation in animal models of arterial or venous thrombosis, and in procedures mimicking percutaneous coronary intervention (PCI). The SEPIA-PCI trial provides a robust clinical benchmark for its pharmacodynamic effect (50% greater reduction in F1+2 vs. UFH), making it a validated reference compound for acute interventional studies [1].

Research into TMPRSS2-Mediated Viral Entry and Host Protease Biology

Otamixaban serves as a unique chemical probe for studying the role of TMPRSS2 in viral entry, including SARS-CoV-2. Its confirmed, albeit moderate, TMPRSS2 inhibition (IC50: 18.7 µM) and ability to suppress viral entry in Calu-3 cells make it a valuable tool for exploring the interface between coagulation proteases and host factors in viral infection. This application is distinct from its anticoagulant function and is not a feature of other FXa inhibitors .

Reference Standard for FXa Inhibitor Selectivity and Potency Assays

With a well-characterized potency (Ki = 0.5 nM) and high selectivity (>1,000-fold over related serine proteases), otamixaban is an excellent reference compound for in vitro assay development and validation. It can be used to benchmark new FXa inhibitors, calibrate coagulation assays (e.g., anti-FXa activity, dilute prothrombin time), and ensure the fidelity of experimental systems studying the coagulation cascade [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies

Otamixaban's well-described linear PK/PD relationships for multiple clotting assays (e.g., RVVT slope: 0.263 s/ng/mL) make it a valuable compound for developing and validating PK/PD models for anticoagulants. Its predictable dose-exposure-response profile, established in healthy subjects and patients with coronary artery disease, provides a robust dataset for simulation and translational pharmacology exercises [3].

Technical Documentation Hub

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